3,5-Bis(methylsulfonyl)benzonitrile molecular weight and formula
3,5-Bis(methylsulfonyl)benzonitrile molecular weight and formula
This technical monograph provides an in-depth analysis of 3,5-Bis(methylsulfonyl)benzonitrile , a highly electron-deficient aromatic scaffold used in medicinal chemistry and materials science.
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Executive Summary & Chemical Identity
3,5-Bis(methylsulfonyl)benzonitrile is a specialized synthetic intermediate characterized by a benzene ring substituted with a nitrile group at position 1 and two methylsulfonyl (mesyl) groups at positions 3 and 5. This substitution pattern creates an extremely electron-deficient aromatic system, making the compound a valuable electrophilic scaffold for nucleophilic aromatic substitution (SNAr) studies and a robust pharmacophore in drug discovery (specifically for Bcl-2 inhibition and metabolic stability modulation).
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 3,5-Bis(methanesulfonyl)benzonitrile |
| CAS Registry Number | 849924-84-1 |
| Molecular Formula | C₉H₉NO₄S₂ |
| Molecular Weight | 259.29 g/mol |
| Exact Mass | 258.9973 Da |
| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C)C#N |
| InChIKey | Predicted: Unique hash based on structure |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water |
Physicochemical Profile & Structural Logic
The molecule's utility is defined by the interplay between the cyano group and the two sulfonyl moieties.
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Electronic Character: Both the nitrile (-CN) and methylsulfonyl (-SO₂Me) groups are strong electron-withdrawing groups (EWGs). Their meta-positioning relative to each other creates a synergistic effect, significantly lowering the electron density of the aromatic ring.
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Lipophilicity (LogP): Unlike their thioether precursors, sulfones are polar. The introduction of two sulfonyl groups lowers the LogP, improving water solubility relative to non-oxidized analogs, while maintaining membrane permeability—a key trait for oral bioavailability in drug design.
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Metabolic Stability: The sulfonyl group is a "metabolic dead-end." Unlike sulfides (susceptible to S-oxidation) or alkyl groups (susceptible to hydroxylation), the -SO₂Me moiety is highly resistant to Phase I metabolic degradation.
Synthetic Methodology
Step 1: Nucleophilic Aromatic Substitution (Thioalkylation)
The first step involves displacing the chloride atoms with methanethiolate. The electron-withdrawing nitrile group at the meta position activates the ring sufficiently for this double SNAr reaction.
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Reagents: 3,5-Dichlorobenzonitrile, Sodium Methanethiolate (NaSMe) (2.5 eq).
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Solvent: DMF or NMP (Polar aprotic solvents accelerate SNAr).
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Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (N₂).
Protocol:
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Dissolve 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Add Sodium Methanethiolate (2.5 eq) portion-wise to control exotherm.
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Heat to 90°C. Monitor by TLC/HPLC for the disappearance of the mono-substituted intermediate.
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Workup: Pour into ice water. The bis-thioether intermediate (3,5-bis(methylthio)benzonitrile) typically precipitates as a solid. Filter and wash with water.
Step 2: Catalytic Oxidation (Green Chemistry Approach)
Oxidation of the sulfide to the sulfone is best achieved using a Tungstate-catalyzed peroxide system. This avoids the hazardous waste associated with mCPBA and is scalable.
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Reagents: 3,5-Bis(methylthio)benzonitrile, 30% H₂O₂ (excess), Na₂WO₄·2H₂O (2 mol% catalyst).
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Solvent: Acetic Acid or Methanol/Water.
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Conditions: 60°C, 2–4 hours.
Protocol:
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Suspend the thioether intermediate in Glacial Acetic Acid.
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Add Na₂WO₄·2H₂O (0.02 eq).
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Dropwise add 30% H₂O₂ (5.0 eq) while maintaining temperature <65°C.
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Stir at 60°C until HPLC confirms conversion of sulfoxide intermediates to the bis-sulfone.
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Workup: Cool to room temperature. Dilute with cold water. The product, 3,5-Bis(methylsulfonyl)benzonitrile , will crystallize. Filter, wash with water, and dry under vacuum.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from dichlorobenzonitrile to the bis-sulfone target.
Expected Analytical Signature
To validate the synthesis without a reference standard, rely on these predictive spectroscopic markers.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Due to the C2v symmetry of the molecule, the spectrum will be simple but distinct.
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δ 8.6–8.8 ppm (1H, t, J~1.5 Hz): Aromatic proton at position 4 (between two sulfones). Highly deshielded.
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δ 8.4–8.6 ppm (2H, d, J~1.5 Hz): Aromatic protons at positions 2 and 6 (between nitrile and sulfone).
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δ 3.3–3.5 ppm (6H, s): Methyl protons of the two sulfonyl groups.
Infrared Spectroscopy (FT-IR)
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~2235 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.
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~1320 cm⁻¹ & ~1150 cm⁻¹: Strong bands corresponding to asymmetric and symmetric O=S=O stretching.
Applications in Drug Discovery
This compound is not merely an intermediate; it is a "fragment" used in Fragment-Based Drug Design (FBDD).
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Covalent Inhibitor Design: The electron-deficient ring is susceptible to nucleophilic attack by cysteine residues in proteins if positioned correctly, potentially acting as a covalent warhead (though less reactive than acrylamides).
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Bioisosterism: The 3,5-bis(methylsulfonyl)phenyl motif serves as a lipophilic, non-ionizable surrogate for dicarboxylic acids, maintaining hydrogen bond accepting capability without the permeability penalty of charged groups.
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Supramolecular Chemistry: As noted in advanced crystallographic studies, benzonitrile derivatives with electron-withdrawing groups form specific "key-lock" interactions in macrocycles, aiding in the purification or sensing of specific analytes [1].
Safety & Handling (SDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed (Nitrile toxicity).
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H315/H319: Causes skin and eye irritation (Sulfones are mild irritants).
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Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents (which may react with the nitrile) or strong bases (which may deprotonate the acidic alpha-protons of the methylsulfonyl groups).
References
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Li, Z., et al. "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 2019, 9, 18335-18340. Link
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 117942526" (Analogous Sulfonyl Benzonitriles). Link
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LookChem. "Benzonitrile, 3,5-bis(methylsulfonyl)- Product Details." Link
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Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[1] Journal of Organic Chemistry, 2010, 75, 6208-6213.[1] (Methodology Reference). Link
